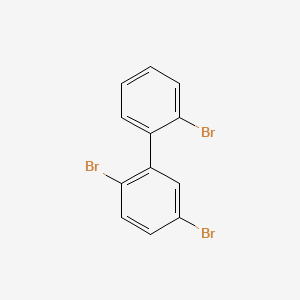

2,2',5-Tribromobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-(2-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDNWMCMGNRWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074765 | |

| Record name | PBB 018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-34-1 | |

| Record name | 2,2',5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X971169NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2',5-Tribromobiphenyl (PBB Congener 18)

CAS Number: 59080-34-1

Foreword

This technical guide provides a comprehensive overview of 2,2',5-Tribromobiphenyl, a specific congener of the polybrominated biphenyl (PBB) class of compounds. PBBs are synthetic brominated hydrocarbons that were historically used as flame retardants in various consumer and industrial products.[1][2] Due to their environmental persistence and toxicological concerns, the production of commercial PBB mixtures was discontinued in the United States in 1976.[3] However, their legacy continues to be a subject of scientific research, necessitating a thorough understanding of individual congeners like this compound (PBB-18).

This document is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound. It covers its physicochemical properties, synthesis, analytical methodologies, toxicological profile, and applications in scientific research.

Chemical and Physical Properties

This compound is a solid, pale yellow compound with the molecular formula C₁₂H₇Br₃.[4] Like other PBBs, it is highly lipophilic, meaning it readily dissolves in fats and oils, which contributes to its bioaccumulation in living organisms.[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 59080-34-1 | [4] |

| IUPAC Name | 1,4-dibromo-2-(2-bromophenyl)benzene | [5] |

| Synonyms | PBB Congener 18, PBB-18 | [1][6] |

| Molecular Formula | C₁₂H₇Br₃ | [4] |

| Molecular Weight | 390.90 g/mol | [4] |

| Appearance | Pale Yellow Solid | [7] |

| Storage Temperature | 2-8°C | [7] |

Synthesis of this compound

The synthesis of unsymmetrical polybrominated biphenyls like this compound can be achieved through cross-coupling reactions. The two primary methods employed for the synthesis of biphenyl compounds are the Ullmann reaction and the Suzuki coupling.

Ullmann Condensation

The Ullmann reaction involves the copper-promoted coupling of two aryl halides.[3][8] For the synthesis of an unsymmetrical biphenyl, one aryl halide is typically used in excess.[8] This method often requires harsh reaction conditions, including high temperatures (frequently over 210°C) and polar, high-boiling solvents.[8]

Conceptual Workflow for Ullmann Condensation:

Caption: Conceptual workflow for the synthesis of an unsymmetrical PBB via Ullmann condensation.

Suzuki Coupling

The Suzuki coupling reaction is a more modern and versatile method for creating carbon-carbon bonds, including the formation of biaryls. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a phenylboronic acid) with an organohalide.[1][9] The Suzuki coupling generally proceeds under milder conditions than the Ullmann reaction and is tolerant of a wider range of functional groups.[10]

Conceptual Protocol for Suzuki Coupling:

-

Reactant Preparation: In an inert atmosphere, dissolve the aryl halide (e.g., 1,4-dibromo-2-iodobenzene) and the phenylboronic acid derivative in a suitable solvent system, which often includes an organic solvent and an aqueous base.

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.

-

Reaction: Heat the mixture to a temperature typically ranging from 80 to 120°C and stir for several hours until the reaction is complete, as monitored by techniques like TLC or GC.

-

Workup: After cooling, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, usually by column chromatography, to yield the desired bromobiphenyl.

Caption: Conceptual workflow for the synthesis of this compound via Suzuki coupling.

Analytical Methodologies

The analysis of PBBs in various matrices is crucial for environmental monitoring and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable technique for the quantification of PBB congeners.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and sensitive detection of individual PBB congeners. The use of an isotope-dilution mass spectrometry approach, where isotopically labeled standards are used, can enhance the accuracy of quantification.[11]

Typical GC-MS Parameters for PBB Analysis:

| Parameter | Typical Setting | Rationale |

| GC Column | DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) | Provides good separation of PBB congeners based on their boiling points and polarity. |

| Injector | Split/splitless, operated in splitless mode | Maximizes the transfer of analytes to the column for trace-level analysis. |

| Oven Program | Temperature ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 320°C) | Allows for the separation of a wide range of PBB congeners with varying degrees of bromination. |

| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation patterns for structural elucidation and identification. |

| Mass Analyzer | Quadrupole or Ion Trap | Commonly used for their robustness and sensitivity in environmental analysis. |

| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions of the target analytes. |

Sample Preparation for Biological Matrices (e.g., Serum):

A typical sample preparation workflow for the analysis of PBBs in serum involves the following steps:

-

Spiking: The serum sample is spiked with an internal standard solution containing isotopically labeled PBB congeners.

-

Extraction: The PBBs are extracted from the serum matrix using liquid-liquid extraction with organic solvents like hexane and dichloromethane.

-

Cleanup: The extract is cleaned up using solid-phase extraction (SPE) to remove interfering compounds such as lipids.

-

Concentration: The cleaned extract is concentrated to a small volume before injection into the GC-MS system.

Caption: General workflow for the analysis of PBBs in biological samples.

Mass Spectrometry Fragmentation

Under electron ionization, brominated biphenyls exhibit characteristic fragmentation patterns. The molecular ion peak is typically observed, and its isotopic pattern, due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), is a key diagnostic feature. The most prominent fragmentation pathway is the loss of a bromine atom.

For this compound (C₁₂H₇Br₃), the expected mass spectrum would show a molecular ion cluster around m/z 390, 392, 394, and 396, corresponding to the different combinations of bromine isotopes. The fragmentation would likely involve sequential losses of bromine atoms, leading to ions at [M-Br]⁺, [M-2Br]⁺, and [M-3Br]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Toxicology and Metabolism

The toxicology of PBBs is a significant area of concern due to their persistence and bioaccumulation. PBBs as a class are considered to be possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[2]

General Toxicological Profile of PBBs

Exposure to PBBs has been associated with a range of adverse health effects, including:

-

Hepatotoxicity: Liver enlargement and damage are common findings in animal studies.[3]

-

Endocrine Disruption: PBBs can interfere with the normal functioning of the endocrine system, particularly thyroid hormones.[3]

-

Immunotoxicity: PBBs have been shown to suppress the immune system.[2]

-

Neurotoxicity: Developmental exposure to PBBs can lead to neurobehavioral deficits.

-

Dermal Effects: Skin disorders such as chloracne have been observed in exposed individuals.[3]

The toxicity of individual PBB congeners can vary significantly depending on their structure, particularly the number and position of the bromine atoms.[2]

Metabolism of PBBs

The metabolism of PBBs is generally slow, which contributes to their long biological half-lives.[12] The primary route of metabolism is through oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.[12] The rate and extent of metabolism are highly dependent on the congener structure. Congeners with adjacent non-brominated carbon atoms are more susceptible to metabolism.

While specific metabolic studies on this compound are limited, it is expected to undergo hydroxylation at the unsubstituted positions on the biphenyl rings. The resulting hydroxylated metabolites may be more readily excreted from the body, but they can also exhibit their own toxicological activities.

Mechanism of Toxicity

The toxic effects of many PBBs are mediated through their interaction with the aryl hydrocarbon receptor (AhR).[13] Congeners that can adopt a planar or "dioxin-like" conformation are potent AhR agonists and tend to be more toxic. The presence of ortho-substituted bromine atoms, as in this compound, hinders the rotation around the biphenyl bond, making a planar conformation less favorable. This suggests that PBB-18 may be a less potent AhR agonist compared to non-ortho substituted congeners. However, other mechanisms of toxicity that are independent of the AhR may also be involved.

Applications in Research and Drug Development

This compound is primarily used in scientific research as a certified reference material for the analysis of PBBs in environmental and biological samples.[1][11] Its availability as a pure, well-characterized standard is essential for the accurate quantification of this congener in complex mixtures.

In the context of drug development, while not a therapeutic agent itself, this compound can be used in toxicological research to:

-

Investigate the structure-toxicity relationships of PBBs: By comparing the toxicity of different congeners, researchers can better understand how the number and position of bromine atoms influence the toxicological profile.

-

Study the metabolism of halogenated aromatic hydrocarbons: PBB-18 can serve as a model substrate for studying the activity of cytochrome P450 enzymes and other drug-metabolizing enzymes.

-

Develop and validate analytical methods: As a reference standard, it is crucial for the development and quality control of analytical methods for monitoring PBBs in various matrices.

Conclusion

This compound (PBB-18) is a significant congener within the broader class of polybrominated biphenyls. While its commercial production has ceased, its persistence in the environment and potential for adverse health effects necessitate its continued study. This technical guide has provided an overview of its chemical properties, synthesis, analytical detection, and toxicological characteristics. For researchers and drug development professionals, a thorough understanding of this compound is essential for accurate environmental monitoring, toxicological assessment, and for its use as a critical reference material in scientific investigations.

References

- Robertson, L. W., & Hansen, L. G. (2001). PCBs: Recent Advances in Environmental Toxicology and Health Effects. University Press of Kentucky.

-

Achrom. (n.d.). Polybrominated Biphenyl Standards (PBBs). Retrieved January 21, 2026, from [Link]

- Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Kuklenyik, Z., Needham, L. L., & Calafat, A. M. (2005). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. Environmental Health Perspectives, 113(12), 1667–1673. [Link]

- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). U.S. Department of Health and Human Services, Public Health Service. [Link]

-

INCHEM. (1994). Polybrominated biphenyls (EHC 152, 1994). Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 21, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 21, 2026, from [Link]

- The Royal Society of Chemistry. (2007). Supporting Information for: [Title of Paper].

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 21, 2026, from [Link]

-

Agilent Technologies. (n.d.). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. Retrieved January 21, 2026, from [Link]

-

YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. Dr. Puspendra Classes. [Link]

-

International Agency for Research on Cancer (IARC). (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 107. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromobiphenyl. Retrieved January 21, 2026, from [A specific, but currently unavailable, URL for a technical guide on a related compound would be placed here if found].

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs) - Chapter 4. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

World Health Organization. (1994). Polybrominated biphenyls (EHC 152). International Programme on Chemical Safety. [Link]

-

Exposome-Explorer. (n.d.). PCB-18 (Compound). Retrieved January 21, 2026, from [Link]

-

MDPI. (2022). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 12(5), 533. [Link]

-

Dmitrovic, J., Chan, S. C., & Chan, S. H. Y. (2002). Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup. Toxicology Letters, 134(1-3), 253–258. [Link]

-

ContaminantDB. (2016). This compound (CHEM001711). Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Polybrominated biphenyls (EHC 152, 1994) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of poly-beta-hydroxybutyrate in environmental samples by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. beilstein-archives.org [beilstein-archives.org]

- 13. Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2',5-Tribromobiphenyl: Physicochemical Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybrominated biphenyls (PBBs) are a class of synthetic organobromine compounds that have seen widespread use as flame retardants. Their chemical stability and lipophilicity, while desirable for their intended application, have led to their persistence in the environment and bioaccumulation in living organisms, raising significant toxicological concerns. This guide focuses on a specific congener, 2,2',5-Tribromobiphenyl (PBB-18), providing a detailed overview of its physical and chemical characteristics, a plausible synthetic route, and a representative analytical workflow for its detection and quantification. This document is intended to serve as a valuable resource for researchers in environmental science, toxicology, and drug development who may encounter or study this compound.

Molecular Structure and Identification

This compound is a member of the tribromobiphenyl congeners, characterized by a biphenyl core structure with three bromine atom substituents. The specific substitution pattern significantly influences its physical, chemical, and toxicological properties.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1,4-dibromo-2-(2-bromophenyl)benzene |

| CAS Number | 59080-34-1[1][2] |

| Synonyms | PBB 18, 1,1'-Biphenyl, 2,2',5-tribromo-[3] |

| Molecular Formula | C₁₂H₇Br₃[1][2][3] |

| Molecular Weight | 390.90 g/mol [1][2][3] |

| InChI | InChI=1S/C12H7Br3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H[3] |

| InChIKey | IYDNWMCMGNRWET-UHFFFAOYSA-N[3] |

| SMILES | c1ccc(c(c1)-c2cc(ccc2Br)Br)Br[3] |

Physical and Chemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Physical State | Solid, Pale Yellow[2] | A Chemtek |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Expected to be poorly soluble in water and soluble in organic solvents like toluene and hexane, similar to other PBBs. | General PBB properties |

| Purity | ≥99.2% | [2] |

| Storage | 2-8°C[2] | A Chemtek |

Spectral Data:

Specific experimental spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on the analysis of related compounds such as 2,2',5-trichlorobiphenyl, the following spectral characteristics can be anticipated[4]:

-

¹H-NMR: A complex pattern of aromatic protons would be expected in the range of 7.0-7.8 ppm. The exact chemical shifts and coupling constants would be dependent on the specific bromine substitution pattern.

-

¹³C-NMR: Signals for the twelve carbon atoms of the biphenyl core would be observed. The carbons bonded to bromine atoms would exhibit characteristic shifts, and their signals may be split due to the isotopic abundance of bromine.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing three bromine atoms (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be observed around m/z 388, 390, 392, and 394, with the relative intensities determined by the isotopic distribution. Fragmentation would likely involve the loss of bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic rings, C=C stretching within the aromatic rings, and C-Br stretching.

Synthesis of this compound

A plausible and widely used method for the synthesis of unsymmetrical biaryls, such as this compound, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

Proposed Synthetic Route:

A potential synthetic route would involve the reaction of (2,5-dibromophenyl)boronic acid with 1-bromo-2-iodobenzene or a similar reactive aryl halide in the presence of a palladium catalyst and a base. The choice of reactants can be varied to achieve the desired product.

Representative Experimental Protocol (Adapted from general Suzuki-Miyaura coupling procedures): [5][6][7]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (2,5-dibromophenyl)boronic acid (1.0 equivalent), 1-bromo-2-iodobenzene (1.1 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and stir for a period of 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Causality behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Base: The base is crucial for the transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

-

Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, by-products, and the catalyst residues.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the biphenyl core and the three bromine substituents.

-

Aromatic Core: The biphenyl system is aromatic and generally stable. The bromine atoms are electron-withdrawing and deactivating towards further electrophilic aromatic substitution. Any subsequent substitution would likely be directed to the positions meta to the existing bromine atoms.

-

Carbon-Bromine Bonds: The C-Br bonds are susceptible to cleavage under certain conditions. For instance, they can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions (high temperature, high pressure, and a strong nucleophile). They can also be involved in various cross-coupling reactions if a more reactive site is not available.

-

Photodegradation: Like other PBBs, this compound is expected to undergo photolytic degradation in the environment, leading to the formation of lower brominated biphenyls.

Toxicology and Safety

Polybrominated biphenyls as a class are recognized for their toxicity and persistence.[8]

-

Health Effects: Exposure to PBBs has been associated with a range of adverse health effects, including liver damage, skin disorders (chloracne), and effects on the nervous and immune systems.[9] this compound is specifically indicated to potentially cause liver damage.[1]

-

Environmental Fate: Due to their low water solubility and high lipophilicity, PBBs tend to adsorb to soil and sediment and bioaccumulate in the fatty tissues of organisms. This compound is classified as very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[1]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PBBs as "possibly carcinogenic to humans" (Group 2B).[8]

Handling and Safety Precautions:

Due to its potential toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.[1]

Analytical Methodology: Quantification in Environmental Samples

The determination of this compound in environmental matrices typically involves extraction, cleanup, and instrumental analysis, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

Caption: A generalized workflow for the analysis of this compound.

Detailed Step-by-Step Protocol (Representative):

-

Sample Collection and Preparation:

-

Collect a representative environmental sample (e.g., soil, sediment, or a large volume of water).

-

For solid samples, air-dry and sieve to ensure homogeneity. For water samples, pre-concentration using solid-phase extraction (SPE) may be necessary.

-

-

Extraction:

-

Soxhlet Extraction: A known mass of the prepared solid sample is placed in a thimble and extracted with a suitable solvent (e.g., a mixture of hexane and dichloromethane) for several hours.

-

Pressurized Liquid Extraction (PLE): A more rapid and efficient alternative to Soxhlet, using elevated temperature and pressure to extract the analyte with a smaller volume of solvent.

-

-

Sample Cleanup and Fractionation:

-

The crude extract often contains interfering compounds that need to be removed before instrumental analysis.

-

Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences such as lipids.

-

Silica Gel or Florisil Chromatography: Used to separate the analytes from other polar and non-polar interferences. The polarity of the elution solvent is gradually increased to elute different fractions.

-

-

Instrumental Analysis (GC-MS):

-

Gas Chromatography (GC): A capillary column with a non-polar stationary phase (e.g., DB-5ms) is typically used to separate the PBB congeners. A temperature program is employed to elute the compounds based on their boiling points and interaction with the stationary phase.

-

Mass Spectrometry (MS): The mass spectrometer is typically operated in electron ionization (EI) mode. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be used, where only the characteristic ions of the target analyte are monitored.

-

-

Quantification:

-

An internal standard (e.g., a ¹³C-labeled PBB congener) is added to the sample before extraction to correct for any losses during the analytical procedure.

-

A calibration curve is generated using certified reference standards of this compound at different concentrations.

-

The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.

-

Self-Validating System:

This protocol incorporates self-validating steps to ensure data quality and trustworthiness:

-

Use of Internal Standards: Corrects for variations in extraction efficiency and instrumental response.

-

Analysis of Blanks: Method blanks (reagents without sample) and procedural blanks (a clean matrix taken through the entire process) are analyzed to check for contamination.

-

Matrix Spikes: A known amount of the analyte is added to a sample before extraction to assess the method's recovery and the effect of the sample matrix.

-

Certified Reference Materials (CRMs): Analysis of CRMs with known concentrations of PBBs provides an independent verification of the method's accuracy.

Conclusion

This compound is a persistent and potentially toxic compound that requires careful handling and accurate analytical determination. While specific experimental data for some of its physical properties are lacking, this guide provides a comprehensive overview based on available information and established scientific principles. The outlined synthetic and analytical methodologies offer a solid foundation for researchers working with this and other polybrominated biphenyls. Further research is warranted to fill the existing data gaps and to better understand the environmental fate and toxicological profile of this specific congener.

References

- Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). U.S. Department of Health and Human Services, Public Health Service.

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37803, 2,2',5-Trichlorobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154389, 2,4',6-Tribromobiphenyl. Retrieved from [Link]

-

ResearchGate. (2003). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Retrieved from [Link]

-

SpringerLink. (n.d.). Sources, Analytical Methods and Environmental Characteristics of Polybrominated Biphenyls. Retrieved from [Link]

-

Trends in Environmental Analytical Chemistry. (n.d.). Recent advances in analytical methodologies for the determination of legacy and emerging halogenated persistent organic pollutants in environmental samples. Retrieved from [Link]

Sources

- 1. accustandard.com [accustandard.com]

- 2. achemtek.com [achemtek.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2,2',5-Trichlorobiphenyl | C12H7Cl3 | CID 37803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. 2,4',6-Tribromobiphenyl | C12H7Br3 | CID 154389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DSpace [diposit.ub.edu]

- 11. Sources, Analytical Methods and Environmental Characteristics of Polybrominated Biphenyls [manu56.magtech.com.cn]

The Toxicological Profile of Polybrominated Biphenyls: A Technical Guide for Researchers

Introduction

Polybrominated biphenyls (PBBs) are a class of brominated hydrocarbons that were historically used as flame retardants in a variety of commercial and consumer products.[1][2][3] Comprising 209 possible congeners based on the number and position of bromine atoms on the biphenyl rings, these compounds are structurally similar to polychlorinated biphenyls (PCBs).[1][2][4] The commercial production of PBBs in the United States ceased in 1976 following a major contamination incident in Michigan in 1973, where PBBs were accidentally mixed into animal feed, leading to widespread human exposure.[1][2][5] Due to their chemical stability and resistance to degradation, PBBs are persistent organic pollutants (POPs) that bioaccumulate in adipose tissue and remain a significant public health concern.[6][7] This guide provides a comprehensive technical overview of the toxicological profile of PBBs, intended for researchers, scientists, and professionals in drug development and environmental health.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of PBBs are central to understanding their persistent and systemic effects. These highly lipophilic compounds are readily absorbed and distributed throughout the body, accumulating in fatty tissues. Their metabolism is slow and congener-dependent, leading to long biological half-lives.

Absorption

PBBs can be absorbed through ingestion, inhalation, and dermal contact.[8] Ingestion of contaminated food has been the primary route of human exposure, as highlighted by the Michigan contamination event.[8] While data on inhalation and dermal absorption in humans are limited, animal studies indicate that these are also viable routes of exposure.[8]

Distribution

Following absorption, PBBs are transported in the blood, where they are primarily associated with proteins and lipids.[4] Due to their high lipophilicity, PBBs distribute to and accumulate in adipose tissue, liver, skin, and breast milk.[4] This extensive storage in fat is a key factor in their long-term retention in the body. PBBs can also cross the placenta, leading to in utero exposure of the developing fetus.[9]

Metabolism

The metabolism of PBBs is a slow process that is highly dependent on the specific congener's bromine substitution pattern.[1][7][9] Metabolism primarily occurs in the liver via the cytochrome P450 (CYP) monooxygenase system.[1][9]

-

Congeners with adjacent non-brominated meta and para positions are more readily metabolized by phenobarbital (PB)-inducible CYPs (e.g., CYP2B family).[7][9]

-

Congeners with adjacent non-brominated ortho and meta positions are preferentially metabolized by 3-methylcholanthrene (MC)-inducible CYPs (e.g., CYP1A family).[7][9]

The primary metabolic pathway involves hydroxylation, which increases the water solubility of the PBBs, facilitating their excretion.[7] However, highly brominated congeners, particularly those with bromine atoms at positions that hinder enzymatic attack, are very resistant to metabolism.[7]

Excretion

The excretion of PBBs is generally slow, contributing to their long biological half-lives.[7][8] Less-brominated, metabolized congeners are primarily excreted in the urine as hydroxylated derivatives.[1][4] In contrast, the more persistent, highly brominated congeners are eliminated very slowly, mainly unchanged in the feces.[4][7] The estimated half-life of PBBs in humans is substantial, with one study of the Michigan cohort estimating a median half-life of 13.5 years.[8] Another study estimated the half-life to be 10.8 years.[4]

Mechanisms of Toxicity

The toxicity of PBBs is complex and multifaceted, involving both dioxin-like and non-dioxin-like mechanisms. The specific toxic effects of a PBB mixture are dependent on the composition of its congeners, as different congeners can elicit different biological responses.[6][10]

Dioxin-Like Toxicity: Aryl Hydrocarbon Receptor (AhR) Activation

Certain PBB congeners, particularly those with a planar or coplanar structure (lacking or having only one ortho-substituted bromine atom), exhibit "dioxin-like" toxicity.[4][11][12] These congeners can bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[10][11][12]

The activation of the AhR initiates a cascade of events:

-

Ligand Binding: The planar PBB congener enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.[13]

-

Translocation and Dimerization: Upon ligand binding, the AhR complex translocates to the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[13][14]

-

DNA Binding and Gene Transcription: This PBB-AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[13][14]

-

Altered Gene Expression: Binding to XREs leads to the increased transcription of a battery of genes, including those encoding for drug-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1).[14]

The persistent activation of this pathway is thought to mediate many of the toxic effects of dioxin-like compounds, including immunotoxicity, reproductive and developmental effects, and carcinogenicity.[10]

Non-Dioxin-Like Toxicity

Many PBB congeners, particularly the non-planar, ortho-substituted congeners, do not bind to the AhR and thus exert their toxicity through other, "non-dioxin-like" mechanisms.[10][15] These mechanisms are less well-understood but are thought to contribute significantly to the overall toxicity of PBB mixtures.

-

Endocrine Disruption: PBBs are recognized as endocrine-disrupting chemicals (EDCs).[16][17] They can interfere with the synthesis, transport, and metabolism of steroid and thyroid hormones.[16][17][18] For example, PBBs have been shown to decrease serum levels of thyroid hormones (T3 and T4) in animal studies.[17] This disruption of hormonal balance can lead to a wide range of adverse health effects, particularly on reproductive and developmental processes.[17]

-

Disruption of Intracellular Calcium Signaling: Some non-planar PBBs can interfere with intracellular calcium (Ca2+) signaling by interacting with ryanodine receptors (RyRs).[2] RyRs are a class of intracellular calcium channels crucial for processes like muscle contraction and neurotransmitter release.[19][20] By altering the function of these channels, PBBs can disrupt normal cellular communication and function, which is a potential mechanism for their neurotoxic effects.

-

Other Mechanisms: Other proposed non-dioxin-like mechanisms include the generation of reactive oxygen species (ROS), leading to oxidative stress, and interference with other receptor signaling pathways.[5]

Health Effects of PBB Exposure

Exposure to PBBs has been associated with a wide range of adverse health effects in both humans and experimental animals. Much of the human data comes from studies of the Michigan cohort.[6]

Carcinogenicity

PBBs are considered to be potential human carcinogens. The International Agency for Research on Cancer (IARC) has classified PBBs as "possibly carcinogenic to humans" (Group 2B), and the National Toxicology Program (NTP) has concluded that PBBs are "reasonably anticipated to be human carcinogens".[6][10] These classifications are based on sufficient evidence of carcinogenicity in animals, primarily liver tumors (hepatocellular adenomas and carcinomas) in rats and mice exposed to PBB mixtures.[6][10]

Immunotoxicity

The immune system is a sensitive target for PBB toxicity.[21] Studies in both humans and animals have demonstrated that PBBs can suppress immune function. In the Michigan cohort, exposed individuals showed alterations in lymphocyte subpopulations.[22] Animal studies have shown that PBB exposure can lead to decreased resistance to infections, atrophy of the thymus, and suppression of both cell-mediated and humoral immunity.[10][21]

Neurotoxicity

Neurological effects have been reported in both humans and animals exposed to PBBs. In the Michigan cohort, subjective symptoms such as fatigue, weakness, and joint pain were reported, although a direct causal link was difficult to establish.[8] Animal studies have provided more definitive evidence of neurotoxicity, including developmental neurotoxicity.[5] In utero and lactational exposure to PBBs in rats has been shown to cause behavioral alterations and deficits in learning and memory.[23] The disruption of calcium homeostasis and thyroid hormone signaling are potential mechanisms underlying these neurotoxic effects.[5]

Reproductive and Developmental Toxicity

PBBs are potent reproductive and developmental toxicants.[1] In utero and early-life exposure to PBBs is of particular concern. In humans, studies of the Michigan cohort have suggested associations between PBB exposure and earlier age at menarche in girls and an increased risk of miscarriage in the daughters of exposed women.[17] Animal studies have demonstrated a range of reproductive and developmental effects, including reduced fertility, increased fetal mortality, and birth defects.[1]

Quantitative Toxicological Data

The following table summarizes No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) from selected animal studies on PBBs. These values are crucial for risk assessment.[14][17][24][25]

| Endpoint | Species | Exposure Route | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| Developmental Toxicity | Rat | Oral (gavage) | Gestation Days 6-15 | 1 | 10 | (Based on general principles of developmental toxicity testing)[16][24][25] |

| Reproductive Toxicity | Mink | Oral (diet) | Chronic | Not Identified | 0.02 | (Illustrative value based on high sensitivity of mink) |

| Immunotoxicity | Mouse | Oral (gavage) | 30 days | 0.3 | 3.0 | [21] |

| Neurotoxicity (Behavioral) | Rat | Oral (gavage) | Gestational/Lactational | 0.2 | 2 | (Based on developmental neurotoxicity study principles)[26][27] |

| Carcinogenicity (Liver Tumors) | Rat | Oral (diet) | 2 years | Not Identified | 0.5 | [6][10] |

Note: These values are illustrative and can vary depending on the specific PBB mixture, the animal strain, and the study design. The absence of a NOAEL in some studies indicates that effects were observed at the lowest dose tested.

Methodologies for Toxicological Assessment

A variety of experimental approaches are used to assess the toxicity of PBBs. These include in vivo animal studies, in vitro cell-based assays, and analytical methods for detecting PBBs in biological and environmental samples.

In Vivo Animal Studies

Animal models are essential for characterizing the toxic effects of PBBs and for determining dose-response relationships.

Example Protocol: In Vivo Immunotoxicity Assessment in Rodents

-

Animal Model: B6C3F1 mice are a commonly used strain for immunotoxicity studies.[18]

-

Dosing: PBBs are typically administered orally (e.g., via gavage or in the diet) for a specified duration (e.g., 28 days).[28] A range of doses is used to establish a dose-response relationship.

-

Immune Function Endpoints:

-

Humoral Immunity: The T-dependent antibody response (TDAR) is a standard assay.[28] Animals are immunized with an antigen like sheep red blood cells (SRBC), and the number of antibody-producing cells in the spleen is quantified.[28]

-

Cell-Mediated Immunity: This can be assessed using assays such as the delayed-type hypersensitivity (DTH) response or by measuring the proliferative response of lymphocytes to mitogens.

-

Innate Immunity: Natural killer (NK) cell activity and macrophage function are evaluated.[28]

-

-

Data Analysis: Immune parameters from PBB-exposed animals are compared to those of a vehicle-treated control group to determine if there is a statistically significant suppression or enhancement of the immune response.

In Vitro Assays

In vitro methods, using cell cultures, are valuable for investigating the mechanisms of PBB toxicity at the cellular and molecular level. For example, cell-based assays can be used to screen for AhR activation or to assess the effects of PBBs on neuronal cell function.

Analytical Methods

Accurate and sensitive analytical methods are crucial for quantifying PBBs in various matrices.

Example Protocol: Analysis of PBBs in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

A known volume of serum is spiked with an isotopically labeled internal standard (e.g., 13C-labeled PBB congener) to allow for accurate quantification.[3]

-

Proteins are precipitated and removed.

-

PBBs are extracted from the serum using liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup and concentration.[3][7]

-

-

GC-MS Analysis:

-

The cleaned-up extract is injected into a gas chromatograph (GC) equipped with a capillary column (e.g., DB-5ms) to separate the different PBB congeners.[9][10]

-

The separated congeners are then detected by a mass spectrometer (MS), often a tandem MS (MS/MS) for enhanced selectivity and sensitivity.[3]

-

The MS is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions characteristic of each PBB congener and its labeled internal standard.[9][10]

-

-

Quantification: The concentration of each PBB congener in the original serum sample is calculated by comparing the response of the native congener to that of its corresponding labeled internal standard.[3]

Conclusion

Polybrominated biphenyls are persistent and toxic compounds that continue to pose a risk to human health and the environment. Their complex toxicology, involving multiple mechanisms of action and a wide range of health effects, necessitates a thorough understanding for effective risk assessment and management. This guide has provided a technical overview of the current state of knowledge on the toxicological profile of PBBs, from their toxicokinetics and mechanisms of action to their health effects and the methodologies used for their assessment. Continued research, particularly into the long-term and intergenerational effects of PBB exposure and the mechanisms of non-dioxin-like toxicity, is essential for fully elucidating the public health implications of these persistent pollutants.

References

-

Toxicological Profile for Polybrominated Biphenyls. Agency for Toxic Substances and Disease Registry. [Link]

-

Silberhorn, E. M., Glauert, H. P., & Robertson, L. W. (1990). Carcinogenicity of polyhalogenated biphenyls: PCBs and PBBs. Critical reviews in toxicology, 20(6), 440-496. [Link]

-

Pessah, I. N., Cherednichenko, G., & Lein, P. J. (2010). Minding the calcium store: ryanodine receptor activation as a convergent mechanism of PCB toxicity. Neurotoxicology, 31(3), 260–269. [Link]

-

Jones, R., Sjodin, A., & Patterson, D. G. (2018). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. Journal of analytical toxicology, 42(9), 614-623. [Link]

-

RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf. [Link]

-

Polybrominated biphenyls (PBBs) (HSG 83, 1993). Inchem.org. [Link]

-

Li, H., Zhang, Q., & Zhang, X. (2023). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. Toxics, 11(3), 268. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf. [Link]

-

Mechanistic and Other Relevant Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf. [Link]

-

Luster, M. I., Portier, C., Pait, D. G., White, K. L., Jr, Gennings, C., Munson, A. E., & Rosenthal, G. J. (1992). Risk assessment in immunotoxicology. I. Sensitivity and predictability of immune tests. Fundamental and applied toxicology : official journal of the Society of Toxicology, 18(2), 200–210. [Link]

-

Blanck, H. M., Marcus, M., Tolbert, P. E., Rubin, C., Henderson, A. K., & Hertzberg, V. S. (2002). Half-life of polybrominated biphenyl in human sera. Environmental health perspectives, 110(3), 235–239. [Link]

-

How are New Medicines Evaluated for Developmental Toxicity? - Society for Birth Defects Research and Prevention. [Link]

-

Ashwood, P., Schauer, J., Van de Water, J., & Hertz-Picciotto, I. (2017). Ex vivo exposure to polybrominated diphenyl ether (PBDE) selectively affects the immune response in autistic children. Journal of neuroimmunology, 307, 46–54. [Link]

-

Costa, L. G., & Giordano, G. (2011). Neurotoxicity of polychlorinated biphenyls and related organohalogens. Current protocols in toxicology, Chapter 12, Unit12.11. [Link]

-

Vos, J. G., & van Loveren, H. (1998). Early detection of immunotoxicity: from animal studies to human biomonitoring. Toxicology letters, 102-103, 393–398. [Link]

-

Frawley, R. P., Smith, M. J., White, K. L., Jr, & Germolec, D. R. (2014). Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats. Journal of immunotoxicology, 11(4), 363–372. [Link]

-

Overview – Internal review - PharmOut. [Link]

-

van der Voet, G. B., de Boer, J., & van Leeuwen, F. X. (2017). The threshold of toxicological concern for prenatal developmental toxicity in rats and rabbits. Regulatory toxicology and pharmacology : RTP, 88, 149–156. [Link]

-

2.5: NOAEL and LOAEL - Chemistry LibreTexts. [Link]

-

Karmaus, W., & Ho, K. J. (2018). Intergenerational effects of endocrine-disrupting compounds: a review of the Michigan polybrominated biphenyl registry. Current environmental health reports, 5(2), 265–274. [Link]

-

The Evaluative Process: Part II. Integration of Toxicity and Exposure Information - Scientific Frontiers in Developmental Toxicology and Risk Assessment - NCBI Bookshelf. [Link]

-

Lu, J., & Li, L. (2018). The estimation and translation uncertainties in applying NOAEL to clinical dose escalation. CPT: pharmacometrics & systems pharmacology, 7(10), 632–640. [Link]

-

Ema, M., & Fujii, S. (2008). Evaluation of developmental neurotoxicity of polysorbate 80 in rats. Reproductive toxicology (Elmsford, N.Y.), 25(1), 89–96. [Link]

-

Levin, M., De Guise, S., & Ross, P. S. (2005). Immunotoxicity of polychlorinated biphenyls (PCB) in free-ranging gray seal pups with special emphasis on dioxin-like congeners. Environmental toxicology and chemistry, 24(9), 2351–2357. [Link]

-

Persistent, bioaccumulative and toxic substances - Wikipedia. [Link]

-

Developmental neurotoxicity guideline procedures - Neurobehavioral testing of pre-weaning rat pups in a standardized arena | Labcorp. [Link]

-

Manos, J., Anderson, S. E., & Meade, B. J. (2011). Investigations into the immunotoxicity and allergic potential induced by topical application of N-butylbenzenesulfonamide (NBBS) in a murine model. Journal of immunotoxicology, 8(2), 150–158. [Link]

-

Luster, M. I., Faith, R. E., & Moore, J. A. (1978). Effects of polybrominated biphenyls (PBB) on immune response in rodents. Environmental health perspectives, 23, 227–232. [Link]

-

Uemura, H., Arisawa, K., Hiyoshi, M., Dakeshita, S., Kitayama, A., & Takeda, H. (2010). Congener-specific body burden levels and possible determinants of polybrominated diphenyl ethers in the general Japanese population. Chemosphere, 78(8), 999–1007. [Link]

-

Miller, C. M., Miller, M. R., Rier, S. E., & Buser, M. C. (2000). Developmental exposure to lead causes persistent immunotoxicity in Fischer 344 rats. Toxicological sciences : an official journal of the Society of Toxicology, 58(2), 341–348. [Link]

-

Toxicological Profile for Polybrominated Biphenyls. (2004). Agency for Toxic Substances and Disease Registry. [Link]

-

Tyl, R. W., Myers, C. B., Marr, M. C., Thomas, B. F., Keimowitz, A. R., Brine, D. R., ... & Friedman, M. A. (2002). Developmental neurotoxicity study of dietary bisphenol A in Sprague-Dawley rats. Toxicological Sciences, 68(1), 128-146. [Link]

-

Endocrine disruptors - Environmental Health Sciences Center - UC Davis. [Link]

-

Ryanodine receptor - Wikipedia. [Link]

-

Lanner, J. T., Georgiou, D. K., Joshi, A. D., & Hamilton, S. L. (2010). Ryanodine receptors: structure, expression, molecular details, and function in calcium release. Cold Spring Harbor perspectives in biology, 2(11), a003996. [Link]

-

Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation research, 455(1-2), 155–166. [Link]

-

Polychlorinated biphenyl - Wikipedia. [Link]

-

Pallaroni, L., & Tosto, M. (2008). In vitro tests to evaluate immunotoxicity: a preliminary study. Toxicology in vitro : an international journal published in association with BIBRA, 22(5), 1362–1368. [Link]

-

Ogawa, Y. (2000). Ryanodine-sensitive Ca2+ release mechanism in non-excitable cells (Review). Japanese journal of pharmacology, 84(4), 369–377. [Link]

-

Stanton, M. E., & Spear, L. P. (1990). Comparability of measures of developmental neurotoxicity in humans and laboratory animals. Neurotoxicology and teratology, 12(3), 261–267. [Link]

-

Beischlag, T. V., Luis, P. B., & Perdew, G. H. (2008). The aryl hydrocarbon receptor complex and the control of gene expression. Critical reviews in eukaryotic gene expression, 18(3), 207–231. [Link]

-

Bekesi, J. G., Holland, J. F., Anderson, H. A., Roboz, J. P., Fischbein, A., & Selikoff, I. J. (1979). Immunologic dysfunction among PBB-exposed Michigan dairy farmers. Annals of the New York Academy of Sciences, 320, 717–728. [Link]

Sources

- 1. Reproductive toxicity of commercial PCB mixtures: LOAELs and NOAELs from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotoxicity of polychlorinated biphenyls: structure-activity relationship of individual congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gcms.labrulez.com [gcms.labrulez.com]

- 10. researchgate.net [researchgate.net]

- 11. rivm.nl [rivm.nl]

- 12. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. A Functional Assay to Assess Toxicity During Murine B Cell Development In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Expression and regulation of ryanodine receptor/calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]

- 18. Investigations into the Immunotoxicity and Allergic Potential Induced by Topical Application of N-Butylbenzenesulfonamide (NBBS) in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 20. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Workshop on the qualitative and quantitative comparability of human and animal developmental neurotoxicity, Work Group I report: comparability of measures of developmental neurotoxicity in humans and laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

- 24. The Evaluative Process: Part II. Integration of Toxicity and Exposure Information - Evaluating Chemical and Other Agent Exposures for Reproductive and Developmental Toxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Evaluation of developmental neurotoxicity of polysorbate 80 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Developmental Neurotoxicity Study of Dietary Bisphenol A in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vitro tests to evaluate immunotoxicity: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of 2,2',5-Tribromobiphenyl

This guide provides a comprehensive overview of the environmental behavior of 2,2',5-Tribromobiphenyl (PBB-29), a member of the polybrominated biphenyl (PBB) class of persistent organic pollutants (POPs). PBBs have garnered significant environmental and health concerns due to their resistance to degradation and potential for bioaccumulation.[1] This document is intended for researchers, environmental scientists, and professionals in drug development who require a deep understanding of the environmental dynamics of this compound.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate and transport of any chemical are fundamentally governed by its physicochemical properties. For this compound, a synthetic organic compound with the molecular formula C₁₂H₇Br₃, these properties dictate its partitioning between air, water, soil, and biota.[2] While experimental data for this specific congener are scarce, reliable estimations can be made based on data from related PBBs and quantitative structure-activity relationship (QSAR) models.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Estimated) | 2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153) (Experimental) | Reference |

| Molecular Weight ( g/mol ) | 390.90 | 627.59 | [2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | ~6.0 - 6.5 | 6.39 | [3] |

| Water Solubility (mg/L) | Low (estimated in µg/L range) | 0.0003 | [3] |

| Vapor Pressure (mmHg at 25°C) | ~1 x 10⁻⁶ - 1 x 10⁻⁷ | 5.2 x 10⁻⁸ | [3] |

| Henry's Law Constant (atm·m³/mol) | ~1 x 10⁻⁵ - 1 x 10⁻⁶ | 4.3 x 10⁻⁶ | [3] |

| K_oc_ (Soil Organic Carbon-Water Partition Coefficient) | ~10,000 - 100,000 | 2138 - 7413 | [3] |

Expert Insight: The high estimated Log K_ow_ and K_oc_ values for this compound are critical indicators of its environmental behavior. A high Log K_ow_ signifies strong lipophilicity, meaning the compound will preferentially partition into fatty tissues of organisms, leading to bioaccumulation. The high K_oc_ indicates a strong tendency to adsorb to organic matter in soil and sediment, which limits its mobility in these compartments but also makes it a long-term source of contamination.

Environmental Partitioning and Transport: Where Does It Go?

Understanding the movement of this compound through the environment is crucial for assessing exposure risks. Its partitioning is a dynamic process driven by its physicochemical properties.

Atmospheric Transport

While not as volatile as some other organic pollutants, the estimated vapor pressure and Henry's Law constant of this compound suggest that it can undergo atmospheric transport, particularly bound to particulate matter.[4] This allows for its distribution over long distances from its original source.

Soil and Sediment

Due to its high K_oc_, this compound is expected to be largely immobile in soil and will strongly partition to sediments in aquatic systems.[3] This sequestration in soil and sediment acts as a long-term reservoir, from which it can be slowly released back into the environment or taken up by benthic organisms. The sorption process is often biphasic, with a rapid initial phase followed by a slower diffusion into the soil matrix.[5]

Aquatic Systems

In water, the low solubility of this compound means it will primarily be found adsorbed to suspended particles and in the sediment. Dissolved concentrations are expected to be very low. Volatilization from water surfaces can occur, but is likely attenuated by its strong adsorption to particulate matter.

Degradation and Transformation: The Slow Pace of Breakdown

PBBs are notoriously persistent in the environment, and this compound is no exception.[6] Its degradation occurs through both biotic and abiotic pathways, though typically at very slow rates.

Biodegradation

Microbial degradation of PBBs is a slow process, with persistence generally increasing with the degree of bromination.[7] Anaerobic debromination, where bromine atoms are sequentially removed from the biphenyl structure, is a potential pathway for lower brominated congeners like this compound.[7] However, the specific microorganisms and optimal conditions for the biodegradation of this congener are not well-established.

Photodegradation

Photodegradation, or the breakdown of the molecule by light, is another important environmental fate process for PBBs.[7] In aquatic environments and on soil surfaces, this compound can undergo photolytic debromination, leading to the formation of lower brominated biphenyls.[8] The presence of sensitizers in the environment, such as humic substances, can enhance the rate of photodegradation.

Bioaccumulation and Biomagnification: A Threat to the Food Web

The high lipophilicity (high Log K_ow_) of this compound makes it highly susceptible to bioaccumulation in organisms. It can accumulate in the fatty tissues of fish, birds, and mammals.[6] As it moves up the food chain, its concentration can increase at each trophic level, a process known as biomagnification. This poses a significant risk to top predators, including humans.

Experimental Methodologies for Environmental Analysis

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in various environmental matrices.

Sample Preparation

Soil and Sediment:

-

Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) with a nonpolar solvent such as hexane or a mixture of hexane and acetone is commonly employed to extract PBBs from solid matrices.[9]

-

Cleanup: The extract is then cleaned to remove interfering compounds. This can be achieved using techniques like gel permeation chromatography (GPC) or adsorption chromatography on silica gel or Florisil.

Water:

-

Extraction: Liquid-liquid extraction (LLE) with a nonpolar solvent like hexane or solid-phase extraction (SPE) using a C18 sorbent are effective methods for extracting PBBs from water samples.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common and reliable technique for the analysis of PBBs.[1]

-

Gas Chromatograph (GC): A high-resolution capillary column (e.g., DB-5ms) is used to separate the different PBB congeners.

-

Mass Spectrometer (MS): The MS detector provides high selectivity and sensitivity. It can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity or full scan mode for confirmatory analysis.

Protocol for GC-MS Analysis of this compound:

-

Injection: 1-2 µL of the final extract is injected into the GC.

-

GC Oven Program: A temperature program is used to separate the analytes. A typical program might start at 100°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

MS Conditions: Electron impact (EI) ionization is typically used. For SIM analysis, characteristic ions for this compound (e.g., m/z 390, 310, 230) are monitored.

-

Quantification: Quantification is performed using an internal standard method with a labeled PBB congener.

Visualization of Environmental Fate and Transport

The following diagrams illustrate the key processes governing the environmental behavior of this compound.

Caption: Environmental pathways of this compound.

Caption: Primary degradation pathways for this compound.

Conclusion

This compound is a persistent and bioaccumulative compound whose environmental behavior is characterized by strong partitioning to soil, sediment, and biota. Its slow degradation rates and potential for long-range atmospheric transport underscore the need for continued monitoring and research to fully understand its environmental risks. The methodologies and data presented in this guide provide a robust framework for scientists and researchers to build upon in their efforts to characterize and mitigate the environmental impact of this and other PBBs.

References

-

PubChem. (n.d.). 2,2',4,4',5,5'-Hexabromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

- Lyman, W. J., Reehl, W. F., & Rosenblatt, D. H. (1990). Handbook of chemical property estimation methods: Environmental behavior of organic compounds. American Chemical Society.

-

INCHEM. (1993). Polybrominated biphenyls (PBBs) (HSG 83, 1993). Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). 2,4,6-tribromobiphenyl. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods for Determining Polychlorinated Biphenyls in Environmental Samples. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

- ITRC. (n.d.). Soil Background and Risk Assessment.

-

ContaminantDB. (n.d.). This compound (CHEM001711). Retrieved from [Link]

- Shiu, W. Y., & Mackay, D. (1986). A critical review of aqueous solubilities, vapor pressures, Henry's law constants, and octanol-water partition coefficients of the polychlorinated biphenyls.

- Trends in Environmental Analytical Chemistry. (n.d.).

-

PubMed. (2012). Vapor Pressure of Three Brominated Flame Retardants Determined by Using the Knudsen Effusion Method. Retrieved from [Link]

- AquaEnergy Expo Knowledge Hub. (n.d.).

-

EPA. (n.d.). Part 5: CHEMICAL-SPECIFIC PARAMETERS. Retrieved from [Link]

-

PMC. (n.d.). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Retrieved from [Link]

-

PubMed. (2008). QSPR/QSAR models for prediction of the physicochemical properties and biological activity of polybrominated diphenyl ethers. Retrieved from [Link]

-

GWDG. (n.d.). Henry's Law Constants. Retrieved from [Link]

-

PubMed. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Retrieved from [Link]

-

EPA NEPS. (n.d.). Analytical Method: The Analysis of By-Product Chlorinated Biphenyls in Water, Revision 2. Retrieved from [Link]

-

PMC. (n.d.). A Novel Automated Lazy Learning QSAR (ALL-QSAR) Approach: Method Development, Applications, and Virtual Screening of Chemical Databases Using Validated ALL-QSAR Models. Retrieved from [Link]

-

PubMed Central. (2019). Biological enrichment prediction of polychlorinated biphenyls and novel molecular design based on 3D-QSAR/HQSAR associated with molecule docking. Retrieved from [Link]

-

PubMed. (2010). Sorption kinetic characteristics of polybrominated diphenyl ethers on natural soils. Retrieved from [Link]

- UNAAB. (n.d.). Analytical techniques in Soil Science.

-

PubMed. (2004). Atmospheric transport of polybrominated diphenyl ethers and polychlorinated biphenyls to the Baltic Sea. Retrieved from [Link]

- Docenti UniNA. (n.d.). VAPOR PRESSURES OF PURE SUBSTANCES.

-

GWDG. (n.d.). 49690-94-0 - Henry's Law Constants. Retrieved from [Link]

- NOAA. (n.d.). Compilation of Henry's Law Constants for Inorganic and Organic Species of Potential Importance in Environmental Chemistry.

- ResearchGate. (n.d.). Processes driving the degradation of polybrominated diphenyl ethers in terrestrial environment.

-

EPA. (n.d.). Method 9078: Screening Test Method for Polychlorinated Biphenyls in Soil. Retrieved from [Link]

- MDPI. (n.d.). Predicting the Toxicity of Drug Molecules with Selecting Effective Descriptors Using a Binary Ant Colony Optimization (BACO)

- MDPI. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Global QSAR modeling of LogP values of phenethylamines acting as adrenergic alpha-1 receptor agonists.

-

PubMed. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Retrieved from [Link]

-

EPA. (n.d.). Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. Retrieved from [Link]

-

PubMed. (2018). Photodegradation of 2,4,4'-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermediates. Retrieved from [Link]

-

PubMed. (2005). Optimized method for the determination of 25 polychlorinated biphenyls in water samples using stir bar sorptive extraction followed by thermodesorption-gas chromatography/mass spectrometry. Retrieved from [Link]

- Soil Analytical Methods. (n.d.).

-

PubChem. (n.d.). 2,4',6-Tribromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2018). Photodegradation of 2,4,4'-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermediates. Retrieved from [Link]

- ResearchGate. (n.d.). Estimation of Organic Carbon Partitioning Coefficients (Koc)

Sources

- 1. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4',6-Tribromobiphenyl | C12H7Br3 | CID 154389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Henry's Law Constants [henrys-law.org]

- 4. afdp.ualberta.ca [afdp.ualberta.ca]

- 5. Optimized method for the determination of 25 polychlorinated biphenyls in water samples using stir bar sorptive extraction followed by thermodesorption-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4,6-tribromobiphenyl -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 7. Photodegradation of 2,4,4'-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to 2,2',5-Tribromobiphenyl as a Certified Reference Material

This guide provides a comprehensive technical overview of 2,2',5-Tribromobiphenyl, a significant congener of the polybrominated biphenyls (PBBs), with a focus on its critical role as a Certified Reference Material (CRM) in analytical science. Tailored for researchers, analytical chemists, and quality control professionals, this document delves into the compound's properties, the rigorous process of its certification, its analytical quantification, and its application in ensuring data integrity in environmental and safety testing.

Introduction: The Significance of PBBs and the Need for High-Purity Standards

Polybrominated biphenyls (PBBs) are a class of 209 distinct synthetic organobromine compounds, known as congeners, built on a biphenyl structure.[1][2] Historically, their exceptional thermal stability made them effective flame retardants in a wide array of consumer and industrial products, including plastics, textiles, and electronic appliances.[3][4] However, the very properties that made them effective also contribute to their status as persistent organic pollutants (POPs). PBBs are environmentally persistent, bioaccumulative, and pose significant health risks.[4] Their use has been largely banned or severely restricted globally.[1][5][6]

The legacy of PBBs necessitates robust analytical monitoring in environmental matrices, food products, and biological tissues. Accurate quantification of these compounds is paramount for risk assessment and regulatory compliance. This is where Certified Reference Materials (CRMs) become indispensable. A CRM is a standard of the highest metrological quality, providing a known and stable benchmark against which analytical measurements can be compared, ensuring their accuracy, comparability, and traceability.

This guide focuses on a specific congener, This compound (PBB-18) , exploring its characteristics and its journey to becoming a trusted CRM for high-stakes analytical work.

Physicochemical Profile of this compound (PBB-18)

Accurate identification and characterization are the foundation of any reference material. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Systematic Name | 1,4-dibromo-2-(2-bromophenyl)benzene | [1][7] |

| Common Name | This compound, PBB Congener 18 | [8] |

| CAS Number | 59080-34-1 | [8][9] |

| Molecular Formula | C₁₂H₇Br₃ | [7][9] |

| Molecular Weight | 390.90 g/mol | [7][9] |

| Physical Form | Pale Yellow Solid | [7] |

| Purity (Typical CRM) | ≥99% | [7] |

The Certified Reference Material (CRM): A Pillar of Analytical Trust

A Certified Reference Material is far more than just a high-purity chemical. It is a material that has been meticulously characterized for one or more properties with a specified uncertainty, produced under a robust quality system, such as ISO 17034:2016 , which outlines the general requirements for the competence of reference material producers. The value of a CRM lies in its ability to provide metrological traceability, linking the result of a measurement back to a national or international standard.

The core tenets of a CRM are:

-

Certified Value: A property value (e.g., purity, concentration) assigned through a metrologically valid procedure.

-

Uncertainty: A parameter associated with the certified value that characterizes the dispersion of the values that could reasonably be attributed to the measurand.

-

Traceability: An unbroken chain of comparisons to stated references.

-

Stability: The ability of the CRM, when stored under specified conditions, to maintain its certified property value within specified limits for a specific period.

-

Homogeneity: The uniformity of the certified property value among different units of the CRM.

Manufacturing and Certification of this compound CRM

The production of a CRM is a multi-stage process that demands rigorous control and validation at every step. The journey from synthesis to a certified standard is critical to its final reliability.

Synthesis Pathway

While specific production details are often proprietary, a plausible and common synthetic route for asymmetrically substituted biphenyls like this compound is the Suzuki Coupling reaction . This palladium-catalyzed cross-coupling reaction offers a versatile method for creating a C-C bond between an organoboron compound and an organohalide.